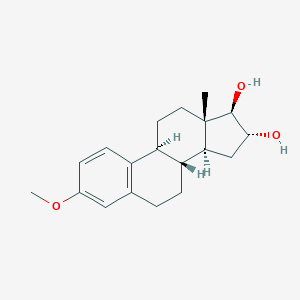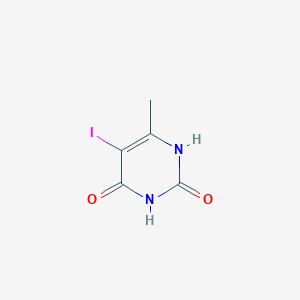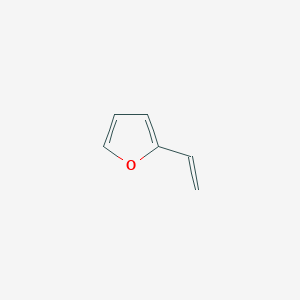
1-(2-Hydroxyethyl)-1H-pyrrol-2,5-dion
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione and its derivatives involves several methods, including the condensation of amino acids and ketones under specific conditions. For instance, pyrrolidine-2,3-dione derivatives have been synthesized from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one through a multi-step reaction process, showcasing the compound's accessibility through organic synthesis routes (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione derivatives has been extensively analyzed using various spectroscopic techniques. These compounds often exhibit strong fluorescence and quantum yields due to their conjugated systems, as seen in polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which display significant luminescence properties (Zhang & Tieke, 2008).
Chemical Reactions and Properties
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including corrosion inhibition for metals in acidic environments. Its derivatives have shown to be effective corrosion inhibitors for carbon steel, indicating their potential in industrial applications (Zarrouk et al., 2015).
Physical Properties Analysis
The physical properties of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione derivatives, such as solubility and molecular weight, are influenced by their structural components. For example, polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units are highly soluble in common organic solvents and have molecular weights in the range of 8000-10000 Da, which impacts their processing and application in materials science (Zhang & Tieke, 2008).
Wissenschaftliche Forschungsanwendungen
Hydrogel-Synthese
Diese Verbindung wird bei der Synthese von Hydrogelen verwendet . Hydrogele sind dreidimensionale Netzwerke aus vernetzten, hydrophilen Polymermatrizen, die eine große Menge an Wasser speichern können. Sie weisen nützliche Eigenschaften wie Weichheit, Zähigkeit, Biokompatibilität, Dehnbarkeit und Verformbarkeit auf . Die hohe Wasseraufnahme von Hydrogelen entsteht aufgrund des Vorhandenseins von hydrophilen Funktionalitäten wie –OH, –COOH, –CONH–, –NH 2, SO 3 H usw .
Biomedizinische Anwendungen
Mit dieser Verbindung synthetisierte Hydrogele wurden aufgrund ihrer besonderen Eigenschaften im biomedizinischen Bereich umfassend untersucht und eingesetzt . Sie ahmen die Eigenschaften von natürlichem Weichteilgewebe nach, was sie zu vielversprechenden Materialien für verschiedene biomedizinische Anwendungen macht .
Arzneimittelabgabesysteme
Eine der wichtigsten Anwendungen von Hydrogelen liegt in Arzneimittelfreisetzungssystemen . Die hydrophile Natur und der hohe Wassergehalt dieser Hydrogele machen sie ideal für Anwendungen zur kontrollierten Arzneimittelabgabe.
Gewebetechnik und -regeneration
Hydrogele werden auch in der Gewebetechnik und -regeneration eingesetzt . Ihre Biokompatibilität und Fähigkeit, die Eigenschaften von natürlichem Gewebe nachzuahmen, machen sie für diese Anwendungen geeignet.
Wundheilung
Eine weitere Anwendung von Hydrogelen liegt in der Wundheilung . Die feuchte Umgebung, die von Hydrogelen bereitgestellt wird, kann den Heilungsprozess unterstützen und das Infektionsrisiko verringern.
Sensortechnologien
Hydrogele werden in Sensortechnologien eingesetzt . Ihre Fähigkeit, auf Veränderungen in ihrer Umgebung (wie pH-Wert, Temperatur oder das Vorhandensein bestimmter Moleküle) zu reagieren, macht sie bei der Entwicklung von Sensoren nützlich.
Pharmakologische Anwendungen
Safety and Hazards
The safety data sheet suggests that personal protective equipment/face protection should be worn when handling 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of bio-based polyurethane-imides . It can also be used as an initiator in ring-opening polymerization .
Mode of Action
N-(2-hydroxyethyl)maleimide interacts with its targets through chemical reactions. It is used in the synthesis of (EFA)-based multifunctional oligoester resins with maleimides as end groups by reacting with 9,10-epoxy-18-hydroxyoctadecanoic acid (EFA) and dimethyl adipate . This suggests that it can form covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
Its role in the synthesis of bio-based polyurethane-imides and as an initiator in ring-opening polymerization suggests that it may influence polymer formation and degradation pathways .
Pharmacokinetics
It’s known that the compound is stable under normal storage conditions (2-8°c) . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of N-(2-hydroxyethyl)maleimide’s action is the formation of new compounds. For example, it can be used to synthesize [2,2-bis(maleimidoethoxy)-propane (BMEP)], a protein cross-linking reagent with potential application in constructing immunotoxins . It may also be used in preparing thermoresponsive self-healing polyurethanes with the shape-memory property .
Action Environment
The action of N-(2-hydroxyethyl)maleimide can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures may affect its stability or reactivity.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTADRUCVAUCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332522 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1585-90-6 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-(2-hydroxyethyl)maleimide in scientific research?
A1: N-(2-hydroxyethyl)maleimide (HEMI) is frequently employed as a versatile building block in polymer chemistry. Its dual functionality, featuring a reactive maleimide group and a hydroxyl group, makes it ideal for creating various polymer architectures and conjugates. [, , , , , , , , ]
Q2: How does the maleimide group in HEMI contribute to its reactivity?
A2: The maleimide group is highly reactive towards thiol groups, particularly under mild conditions, forming stable thioether linkages. This reaction is widely exploited for conjugating HEMI to thiol-containing molecules, including proteins and polymers. [, , ]
Q3: Can you provide examples of how HEMI is used in synthesizing different polymer structures?
A3: HEMI can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters, like ε-caprolactone and lactides, resulting in well-defined polyesters with a hydroxyl group at one end. [, ] It can also be incorporated into polymers as a reactive group for post-polymerization modifications or used as a crosslinker to create network structures. [, , , ]
Q4: How does the presence of the hydroxyl group in HEMI contribute to its applications in polymer synthesis?
A4: The hydroxyl group enables further modification of HEMI-containing polymers. For instance, it can initiate the polymerization of other monomers, like lactide, leading to the synthesis of block copolymers. [, ]
Q5: Are there specific examples of HEMI being used to develop materials with unique properties?
A5: Yes, HEMI plays a crucial role in developing recyclable, self-healing, and flame-retardant solid-solid phase change materials. [] This is achieved by utilizing the reversible Diels-Alder reaction between furan and maleimide groups, with HEMI acting as a crosslinking agent.
Q6: Has HEMI been explored in the context of drug delivery systems?
A6: Yes, HEMI has been used to create albumin-polymer conjugate nanoparticles for potential applications in drug delivery. [] Its ability to conjugate with proteins like bovine serum albumin, combined with the properties of the attached polymer, allows for the development of biocompatible nanoparticles.
Q7: Can HEMI be used to conjugate molecules other than polymers?
A7: Yes, HEMI has been investigated for its ability to conjugate with small molecules. For instance, it can be coupled to conjugated polyisoprene through the Diels-Alder reaction, demonstrating its utility in post-polymerization functionalization. []
Q8: Has HEMI been explored for its potential in creating targeted drug delivery systems?
A8: While the provided research does not directly demonstrate the use of HEMI for targeted drug delivery, its application in creating dendrimer-drug conjugates suggests its potential in this area. [, ] By conjugating HEMI to dendrimers, researchers aim to achieve tumor cell accumulation through endocytosis.
Q9: What are the challenges associated with using HEMI in synthesizing specific polymer architectures?
A9: Achieving controlled grafting densities in graft block copolymers using HEMI can be challenging, potentially limited by the kinetics of macromonomer incorporation. []
Q10: Are there any concerns regarding the stability of HEMI-containing materials?
A10: Research indicates that the ester bond formed when conjugating bendamustine with HEMI, a nitrogen mustard derivative, can increase the hydrolytic stability of the drug, potentially impacting its release and efficacy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)


![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)


